D-2-Amino-5-phosphonopentanoic Acid
D-2-Amino-5-phosphonopentanoic Acid
The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors.
Brand Name:
Vulcanchem
CAS No.:
79055-68-8
VCID:
VC0031393
InChI:
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
SMILES:
C(CC(C(=O)O)N)CP(=O)(O)O
Molecular Formula:
C5H12NO5P
Molecular Weight:
197.13 g/mol
D-2-Amino-5-phosphonopentanoic Acid
CAS No.: 79055-68-8
Reference Standards
VCID: VC0031393
Molecular Formula: C5H12NO5P
Molecular Weight: 197.13 g/mol
CAS No. | 79055-68-8 |
---|---|
Product Name | D-2-Amino-5-phosphonopentanoic Acid |
Molecular Formula | C5H12NO5P |
Molecular Weight | 197.13 g/mol |
IUPAC Name | (2R)-2-amino-5-phosphonopentanoic acid |
Standard InChI | InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
Standard InChIKey | VOROEQBFPPIACJ-SCSAIBSYSA-N |
Isomeric SMILES | C(C[C@H](C(=O)O)N)CP(=O)(O)O |
SMILES | C(CC(C(=O)O)N)CP(=O)(O)O |
Canonical SMILES | C(CC(C(=O)O)N)CP(=O)(O)O |
Appearance | Assay:≥95%A crystalline solid |
Description | The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors. |
Synonyms | 2 Amino 5 phosphonopentanoate 2 Amino 5 phosphonopentanoic Acid 2 Amino 5 phosphonovalerate 2 Amino 5 phosphonovaleric Acid 2-Amino-5-phosphonopentanoate 2-Amino-5-phosphonopentanoic Acid 2-Amino-5-phosphonovalerate 2-Amino-5-phosphonovaleric Acid 2-APV 5 Phosphononorvaline 5-Phosphononorvaline d-APV dl-APV |
PubChem Compound | 135342 |
Last Modified | Nov 11 2021 |
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